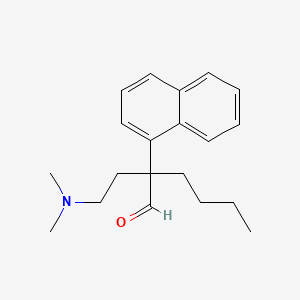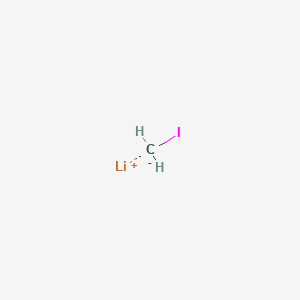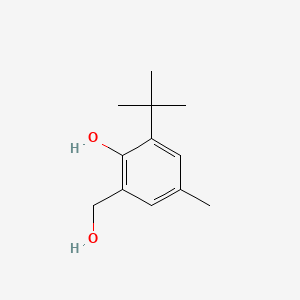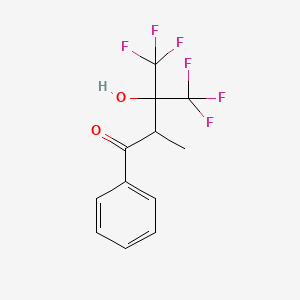
4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one is a fluorinated organic compound with the molecular formula C11H9F6O2. It is known for its unique chemical properties due to the presence of multiple trifluoromethyl groups and a hydroxyl group. This compound is of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one typically involves the reaction of trifluoromethyl ketones with appropriate phenyl and methyl substituents under controlled conditions. One common method involves the use of trifluoroacetic acid as a catalyst in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyl group can form hydrogen bonds, influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Similar in structure but lacks the hydroxyl group.
Ethyl 4,4,4-trifluoroacetoacetate: Contains an ester group instead of the hydroxyl and phenyl groups.
Uniqueness
4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one is unique due to the combination of trifluoromethyl groups, a hydroxyl group, and a phenyl ring. This combination imparts distinct chemical properties, making it valuable in various applications .
Propiedades
Número CAS |
34844-07-0 |
|---|---|
Fórmula molecular |
C12H10F6O2 |
Peso molecular |
300.20 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one |
InChI |
InChI=1S/C12H10F6O2/c1-7(9(19)8-5-3-2-4-6-8)10(20,11(13,14)15)12(16,17)18/h2-7,20H,1H3 |
Clave InChI |
OJURQAZMBMFRTD-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)C(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[1,3-benzoxathiole-2,1'-cyclohexane]](/img/structure/B14693661.png)

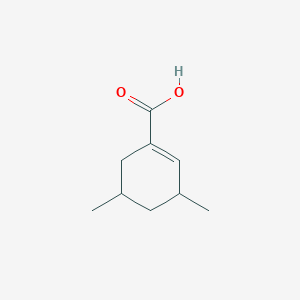
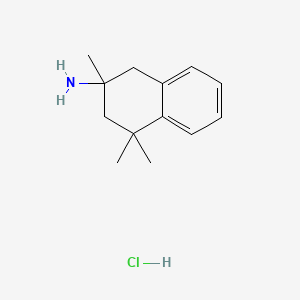
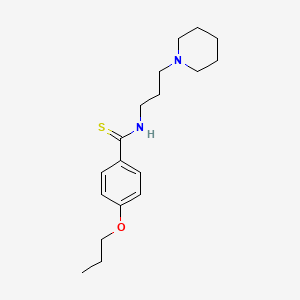
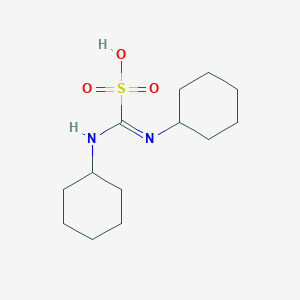
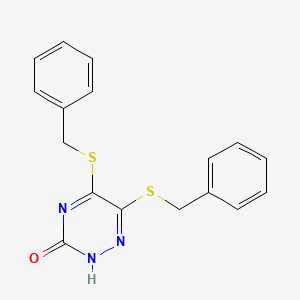
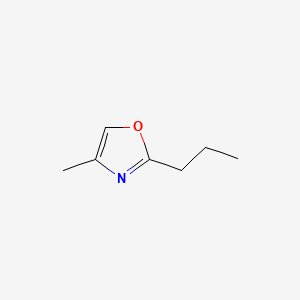
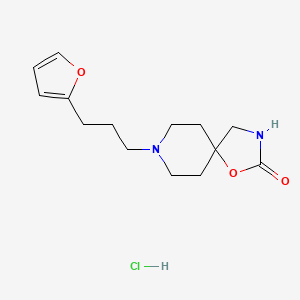
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)
